molecular formula C8H7NO4 B1293568 2-Nitrophenyl acetate CAS No. 610-69-5

2-Nitrophenyl acetate

Cat. No. B1293568
CAS RN: 610-69-5
M. Wt: 181.15 g/mol
InChI Key: MRCKRGSNLOHYRA-UHFFFAOYSA-N
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Description

2-Nitrophenyl acetate is a chemical compound that has been studied for its utility in various synthetic applications. It is derived from 2-nitrophenylacetic acid and has been shown to be a valuable intermediate in organic synthesis. The compound has been used as a protecting group for hydroxyl functions and has been involved in various chemical reactions, including annulations and hydrolysis .

Synthesis Analysis

The synthesis of 2-nitrophenyl acetate derivatives can be achieved through different methods. One approach involves starting from commercially available 2-nitrophenylacetic acid to prepare the esters, which are stable under common carbohydrate transformations . Another method includes the use of 2-nitroallylic acetates in Lewis-base-catalyzed annulation reactions to produce cyclopentenes and cyclohexenes . Additionally, 2-nitrophenyl isocyanide has been utilized as a convertible isocyanide in the synthesis of complex lactam-lactone bicycles .

Molecular Structure Analysis

The molecular structure of 2-nitrophenyl acetate derivatives has been characterized in some studies. For instance, the crystal structure of a silver complex of 2-(2-nitrophenyl)acetic acid has been determined, revealing a distorted T-shaped coordination environment around the silver ions and specific dihedral angles between the acetate groups and the benzene rings .

Chemical Reactions Analysis

2-Nitrophenyl acetate and its derivatives participate in various chemical reactions. They have been used as hydroxyl protecting groups that can be selectively removed without affecting other common protecting groups . In Lewis-base-catalyzed annulations, 2-nitroallylic acetates serve as versatile C3 synthons . The electrochemical reduction of nitrophenyl compounds has also been studied, showing the formation of phenylhydroxylamine and other intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenyl acetate derivatives are influenced by the nitro and acetyl functional groups. These compounds are generally stable under a variety of synthetic conditions but can be selectively deprotected when needed . The nitro group also plays a role in the photochemical hydrolysis of phenyl acetates, affecting the reactivity and orientation effects in these reactions . Furthermore, the nitro group can act as a meta-activating group, influencing the course of photochemical reactions .

Scientific Research Applications

Application 1: Esterase Hydrolysis Activity

  • Methods of Application : The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation. The catalytic triad and oxygen anion holes were then embedded in the protein scaffold using a new enzyme protocol in Rosetta 3. The design results were subsequently evaluated, and optimized designs were used for expression and purification .
  • Results or Outcomes : The designed esterase had significant lytic activities towards 2-Nitrophenyl acetate, which was confirmed by point mutations. This study developed a new protocol to obtain novel enzymes that may be useful in unforgiving environments or novel reactions .

Application 2: Chromogenic Substrate for Esterases

  • Methods of Application : The research focused on producing a stable chromogenic substrate for esterases by structurally isolating an acetyl ester and 2-Nitrophenyl group using a trimethyl lock moiety. Upon ester hydrolysis, unfavorable steric interactions between the three methyl groups of this o-hydroxycinnamic acid derivative encourage rapid lactonization to form a hydrocoumarin and release 2-Nitrophenyl .
  • Results or Outcomes : The research resulted in a stable chromogenic substrate for esterases, which could find use in a variety of assays .

Application 3: Protecting Group for Primary Alcohols

  • Summary of Application : 2-Nitrophenylacetic acid, a derivative of 2-Nitrophenyl acetate, can be used as a protecting group for primary alcohols .
  • Methods of Application : The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride. The acid itself can also protect the alcohol through the Mitsunobu reaction: reacting the alcohol and the acid with diethyl azidocarboxylate and triphenylphosphine in dichloromethane .
  • Results or Outcomes : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .

Application 4: Precursor for Heterocycles

  • Summary of Application : 2-Nitrophenylacetic acid is a precursor for many heterocycles .
  • Methods of Application : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
  • Results or Outcomes : Both of these processes are useful in the synthesis of many biologically active molecules. 2-nitrophenylacetic acid is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Application 5: Substrate for Chymotrypsin

  • Summary of Application : 2-Nitrophenyl acetate is used as a substrate for chymotrypsin, a digestive enzyme .
  • Methods of Application : Hydrolysis of 2-Nitrophenyl acetate by chymotrypsin at the carbonyl group yields acetate and nitrophenolate .
  • Results or Outcomes : The concentration of nitrophenolate, which absorbs near 400 nm light, can be measured, providing a method to study the activity of chymotrypsin .

Application 6: Herbicide

  • Summary of Application : 2-Nitrophenylacetic acid, a derivative of 2-Nitrophenyl acetate, has been used as an herbicide .
  • Methods of Application : As an herbicide, it is applied to the soil or plants to inhibit the growth of unwanted vegetation .
  • Results or Outcomes : The effectiveness of 2-Nitrophenylacetic acid as an herbicide depends on various factors such as the type of plants, soil conditions, and weather .

properties

IUPAC Name

(2-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCKRGSNLOHYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060590
Record name Acetic acid, 2-nitrophenyl ester
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Molecular Weight

181.15 g/mol
Source PubChem
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Product Name

2-Nitrophenyl acetate

CAS RN

610-69-5
Record name 2-Nitrophenyl acetate
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Record name 2-Nitrophenyl acetate
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Record name 2-NITROPHENYL ACETATE
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Record name Acetic acid, 2-nitrophenyl ester
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Record name Acetic acid, 2-nitrophenyl ester
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Record name 2-nitrophenyl acetate
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Record name 2-Nitrophenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
M Trmčić, DRW Hodgson - Beilstein Journal of Organic …, 2010 - beilstein-journals.org
… Rate coefficients for the pH-independent hydrolysis of 2-nitrophenyl 2-(ethylthio)acetate and 2-nitrophenyl acetate were reported in second order form as 1.32 × 10−8 M−1s−1 and 1.08 …
Number of citations: 6 www.beilstein-journals.org
A FURKA, T SZ - ACTA UNIVERSITATIS SZEGEDIENSIS - acta.bibl.u-szeged.hu
… This is also supported by the fact that we could isomerize 2-nitrophenyl acetate [3] in the presence of one mole of aluminium chloride, while LINDEMAN and ROMANOFF [4] could not, …
Number of citations: 2 acta.bibl.u-szeged.hu
A Arcelli, C Concilio - The Journal of Organic Chemistry, 1996 - ACS Publications
… Linear Bronsted-type plots were also found for the aminolysis by PEI of 2-nitrophenyl acetate (pK 1g 7.23 5d ), 4-acetoxybenzenesulfonate (pK 1g 9.06 5d ), and 4-acetoxy-3-…
Number of citations: 50 pubs.acs.org
JD Margerum, CT Petrusis - Journal of the American Chemical …, 1969 - ACS Publications
… , 4-nitrophenylacetate, and 4-nitrohomophthalate ions decarboxylate with a quantum yield of about 0.6 at 367 nm, while that of o-nitro structures (2-nitrophenylacetate and 2,4-…
Number of citations: 82 pubs.acs.org
MTA Behme, EH Cordes - Journal of Biological Chemistry, 1967 - ASBMB
… acetate, and 4chloro-2-nitrophenyl acetate are equal (5) ; this is just as expected, since the latter two compounds are even more reactive than the first and hence should acylate the …
Number of citations: 39 www.jbc.org
A Arcelli - Macromolecules, 1999 - ACS Publications
… The neutral esters 2-nitrophenyl acetate (NPA) and 2,4-dinitrophenyl acetate (DNPA), showed saturation kinetics vs PEI concentration. The substrate−polyelectrolyte binding constant (K …
Number of citations: 5 pubs.acs.org
R FELDSTEIN - 1961 - search.proquest.com
… 2 -Nitrophenyl acetate was initially synthesized in 1923 by Fernandez and Torres, who acetylated £nitrophenol with acetic anhydride and a catalytic amount of sulfuric acid. The acetate (…
Number of citations: 2 search.proquest.com
M Danish, MN Tahir, S Iftikhar, MA Raza… - Acta Crystallographica …, 2015 - scripts.iucr.org
The molecule of the title compound, [Co(C8H6NO4)2(H2O)4], is centrosymmetric. It is a cobalt(II) complex, bearing two (2-nitrophenyl)acetate and four aqua ligands. The coordination …
Number of citations: 6 scripts.iucr.org
A FURKA, T SZELL - ACTA UNIVERSITATIS SZEGEDIENSIS - acta.bibl.u-szeged.hu
Results Table I shows that the decomposition of nitrophenolic esters is due to the nitro group introduced in the phenolic nucleus, as phenyl acetate, phenyl benzoate and thyml acetate …
Number of citations: 0 acta.bibl.u-szeged.hu
B Elleby, B Sjöblom, S Lindskog - European journal of …, 1999 - Wiley Online Library
… However, the rate of hydrolysis of 2-nitrophenyl acetate is … with the nitro group of 2-nitrophenyl acetate. Figure 1 shows … acetate)/k enz (2-nitrophenyl acetate)] and the van der Waals …
Number of citations: 46 febs.onlinelibrary.wiley.com

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